molecular formula C11H13F3N2 B15234384 (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine

(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine

Cat. No.: B15234384
M. Wt: 230.23 g/mol
InChI Key: PPEANHHBJZXYNL-UWVGGRQHSA-N
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Description

(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral piperazine derivative characterized by the presence of a phenyl group and a trifluoromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the enantioselective addition of a trifluoromethyl group to a piperazine derivative. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve low temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to maintain the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
  • (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine
  • (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperidine

Uniqueness

(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is unique due to its specific stereochemistry and the presence of both a phenyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

(2S,3S)-2-phenyl-3-(trifluoromethyl)piperazine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m0/s1

InChI Key

PPEANHHBJZXYNL-UWVGGRQHSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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